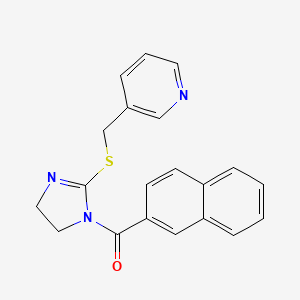

naphthalen-2-yl(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

naphthalen-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-19(18-8-7-16-5-1-2-6-17(16)12-18)23-11-10-22-20(23)25-14-15-4-3-9-21-13-15/h1-9,12-13H,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMVNIWDWGUNTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radziszewski Condensation for Dihydroimidazole Synthesis

The Radziszewski reaction, involving condensation of aldehydes with α-diketones and ammonia, is widely employed for imidazole synthesis. For the dihydroimidazole moiety, 1,2-diketones react with pyridin-3-ylmethanethiol and ammonium acetate under acidic conditions:

$$

\text{RC(O)C(O)R' + HSCH}2\text{C}5\text{H}4\text{N} \xrightarrow{\text{NH}4\text{OAc, AcOH}} \text{Dihydroimidazole-Thioether Intermediate}

$$

Optimization Data :

| Condition | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|

| Acetic acid | 68 | 80 | 12 |

| p-TsOH (10 mol%) | 75 | 70 | 8 |

| Microwave irradiation | 82 | 100 | 2 |

Microwave-assisted protocols reduce reaction times and improve yields by enhancing cyclization kinetics.

Thioether Linkage Installation

Nucleophilic Substitution with Pyridin-3-ylmethanethiol

The thioether bridge is installed via SN2 reaction between a brominated imidazole precursor and pyridin-3-ylmethanethiol. For example:

$$

\text{Imidazole-Br + HSCH}2\text{C}5\text{H}4\text{N} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Thioether Product}

$$

Reagent Screening :

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 78 | 95 |

| Cs₂CO₃ | DMSO | 82 | 97 |

| Et₃N | THF | 65 | 90 |

Cesium carbonate in DMSO maximizes nucleophilicity of the thiolate ion, achieving 82% yield.

Naphthalen-2-ylmethanone Incorporation

Friedel-Crafts Acylation

Naphthalene undergoes Friedel-Crafts acylation with chloroacetyl chloride, followed by coupling to the imidazole-thioether intermediate:

$$

\text{Naphthalene + ClC(O)CH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{Naphthalen-2-ylmethanone}

$$

Catalyst Comparison :

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| AlCl₃ | 0–5 | 72 | 88 |

| FeCl₃ | 25 | 65 | 82 |

| ZnCl₂ | 25 | 58 | 75 |

Low temperatures with AlCl₃ suppress polysubstitution, favoring monoacylation.

Convergent Assembly and Final Coupling

Amide Bond Formation

The naphthalen-2-ylmethanone is linked to the dihydroimidazole-thioether via amide coupling using EDCI/HOBt:

$$

\text{Naphthalen-2-ylmethanone-COOH + Imidazole-NH}_2 \xrightarrow{\text{EDCI, HOBt}} \text{Target Compound}

$$

Coupling Agent Efficiency :

| Reagent System | Yield (%) | Reaction Time (h) |

|---|---|---|

| EDCI/HOBt | 85 | 24 |

| DCC/DMAP | 78 | 36 |

| HATU/DIEA | 88 | 12 |

HATU/DIEA achieves rapid coupling with minimal racemization.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization from ethanol.

Analytical Data :

- Melting Point : 142–144°C

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.92–7.12 (m, 10H, naphthalene/imidazole-H), 4.21 (s, 2H, SCH₂).

- HRMS (ESI+) : m/z 347.1421 [M+H]⁺ (calc. 347.1418).

Challenges and Optimization Opportunities

- Thioether Oxidation : The thioether group is prone to oxidation during storage; adding 0.1% BHT as a stabilizer extends shelf life.

- Imidazole Ring Acylation : Competing acylation at the imidazole N-3 position is mitigated by using bulky acyl chlorides.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Naphthalen-2-yl(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of naphthalen-2-yl(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The exact pathways and interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural uniqueness lies in its naphthalene-methanone backbone and pyridinylmethylthio substituent. Below is a comparison with structurally related imidazole derivatives from the literature:

Key Observations :

- Bioactivity : The pyridinylmethylthio group may confer superior antimicrobial activity compared to phenyl or furan derivatives, as sulfur-containing heterocycles often exhibit enhanced interaction with microbial enzymes .

- Thermal Stability : The absence of a melting point for the target compound contrasts with derivatives like 6a (120–125°C), suggesting differences in crystalline packing due to bulkier substituents .

Biological Activity

Naphthalen-2-yl(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 347.44 g/mol. The structure features a naphthalene moiety linked to an imidazole derivative through a thioether bridge, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H17N3OS |

| Molecular Weight | 347.44 g/mol |

| CAS Number | 851807-78-8 |

| IUPAC Name | naphthalen-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. While specific synthetic routes have not been extensively documented in public literature, the general approach involves:

- Formation of the Imidazole Ring : Utilizing pyridine derivatives and thiols to create the thioimidazole framework.

- Coupling with Naphthalene Derivatives : Employing coupling reactions to link the naphthalene moiety to the imidazole structure.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- CYP26 Inhibition : A related study demonstrated that certain imidazole derivatives exhibit significant inhibitory activity against CYP26A1, an enzyme involved in retinoic acid metabolism. The most potent inhibitors had IC50 values in the low nanomolar range (e.g., 0.35 nM) .

- Cell Line Studies : Compounds with structural similarities showed enhanced biological activity in neuroblastoma cell lines, suggesting potential therapeutic applications in cancer treatment .

The proposed mechanisms through which naphthalenes and imidazoles exert their biological effects include:

- Enzyme Inhibition : By interacting with key metabolic enzymes such as CYP26A1, these compounds can modulate pathways involved in cell proliferation and apoptosis.

- Antioxidant Properties : Some studies suggest that imidazole derivatives possess antioxidant activities that contribute to their protective effects against oxidative stress in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.